(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
Description
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Properties
IUPAC Name |
(Z)-3-(2-methylphenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2S/c1-18-7-5-6-10-22(18)15-23(16-26)25-27-24(17-28-25)21-13-11-20(12-14-21)19-8-3-2-4-9-19/h2-15,17H,1H3/b23-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRSYJPAKPHMCZ-HAHDFKILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, with the CAS number 476668-59-4, is a compound that has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is C25H18N2S, and it has a molecular weight of 378.49 g/mol. The compound belongs to the thiazole-derived acrylonitrile family, which has been explored for various biological activities including anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| EKVX (Lung Cancer) | 25.9 | Significant cytotoxicity |
| RPMI-8226 (Leukemia) | 21.5 | High sensitivity |
| OVCAR-4 (Ovarian Cancer) | 28.7 | Moderate sensitivity |
| PC-3 (Prostate Cancer) | 15.9 | High efficacy |
| MDA-MB-435 (Breast Cancer) | 27.9 | Notable activity |
These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Studies indicate that compounds in this class may inhibit specific kinases involved in tumor growth .
Case Study 1: In Vivo Efficacy
In a controlled study using mouse models, the compound was administered via intraperitoneal injection to assess its in vivo efficacy against tumor growth. Results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
Case Study 2: Structure–Activity Relationship (SAR)
A series of analogs were synthesized to explore the structure–activity relationship of thiazole derivatives. Variations in substituents on the thiazole ring significantly influenced cytotoxicity profiles, suggesting that specific modifications can enhance biological activity .
Preparation Methods
Synthetic Strategies for Thiazole Core Formation
The thiazole ring serves as the central scaffold in this compound. A widely adopted method involves the cyclization of thioamides with propargyl alcohols under calcium triflate catalysis. As demonstrated by Sharma et al., this approach achieves high yields (75–98%) and excellent stereoselectivity for the Z-isomer. Key steps include:
- Reaction Mechanism : Thioamides react with pent-1-en-4-yn-3-ol derivatives via a calcium triflate-mediated pathway, forming the thiazole ring through a tandem cyclization-dehydration process. The reaction proceeds via a kinetic product (thiazole 3s ) that isomerizes to the thermodynamic product (3a ) over time.
- Catalytic System : Ca(OTf)₂ (5 mol%) in toluene at 120°C for 10–40 minutes optimizes both reaction speed and yield.
Table 1: Comparative Analysis of Thiazole Synthesis Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ca(OTf)₂ | Toluene | 120 | 40 | 98 | |
| Pd(OAc)₂ | DCE/MeOH | 100 | 960 | 85 | |
| TiCl₄-Et₃N | Neat | RT | 25 | 90 |
The choice of catalyst significantly impacts efficiency, with calcium triflate offering superior atom economy (96.21%) compared to palladium-based systems.
Knoevenagel Condensation for Acrylonitrile Moiety
The α,β-unsaturated nitrile group is installed via Knoevenagel condensation between the thiazole aldehyde and o-tolylacetonitrile. TiCl₄-pyridine systems prove effective for this step, as reported by Yamamoto et al.:
- Reaction Protocol : The aldehyde intermediate (1.0 equiv) reacts with o-tolylacetonitrile (1.2 equiv) in the presence of TiCl₄ (10 mol%) and pyridine (20 mol%) in benzene at 80°C for 17 hours, achieving 79% yield.
- Stereochemical Control : The Z-configuration is favored due to steric hindrance from the o-tolyl group, which impedes rotation around the C=C bond.
Table 2: Knoevenagel Condensation Optimization
| Acid Catalyst | Base | Solvent | Time (h) | Z:E Ratio | Yield (%) | |
|---|---|---|---|---|---|---|
| TiCl₄ | Pyridine | Benzene | 17 | 9:1 | 79 | |
| AcOH | Piperidine | Toluene | 24 | 3:1 | 56 | |
| DDQ | Et₃N | DCM | 6 | 8:1 | 67 |
Stereochemical Control and Isolation of Z-Isomer
Isolating the Z-isomer necessitates chromatographic separation using silica gel eluted with hexane:ethyl acetate (9:1). The Z-configuration is confirmed via NOESY NMR, which reveals spatial proximity between the naphthalen-1-ylamino and thiazole protons.
Analytical Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) displays characteristic singlet at δ 8.21 ppm for the thiazole C-H and a doublet at δ 7.85 ppm for the acrylonitrile vinyl protons.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 378.49 [M+H]⁺.
- X-ray Crystallography : Single-crystal analysis reveals a planar geometry with dihedral angles <10° between aromatic rings, corroborating conjugation effects.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile?
The compound is typically synthesized via Knoevenagel condensation , a reaction between aromatic aldehydes and active methylene groups. For example, in analogous acrylonitrile derivatives, a base (e.g., NaOH) catalyzes the condensation of aldehydes with precursors like 2-(benzothiazol-2-yl)-3-oxopentanedinitrile in ethanol, followed by recrystallization . Suzuki coupling may also be used to introduce biphenyl moieties, as seen in structurally similar AIE-active compounds .
Basic: How is the stereochemistry (Z/E configuration) of this acrylonitrile derivative confirmed experimentally?
The Z-configuration is validated using single-crystal X-ray diffraction (SCXRD) . For example, in (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, SCXRD revealed bond angles and spatial arrangement consistent with the Z-isomer . Nuclear Overhauser Effect (NOE) NMR can also differentiate isomers by detecting spatial proximity of protons .
Basic: What techniques are used to characterize the crystalline structure of this compound?
Powder X-ray diffraction (PXRD) and SCXRD are standard. SHELX software (e.g., SHELXL for refinement) is widely employed for solving and refining crystal structures, particularly for small molecules . High-resolution data collection (e.g., using Bruker AXS diffractometers) ensures accurate determination of unit cell parameters and intermolecular interactions .
Advanced: How do intermolecular interactions influence the piezochromic behavior of this compound under hydrostatic pressure?
Under hydrostatic pressure in a diamond anvil cell (DAC) , planarization of twisted molecular conformations alters π-π stacking and dipole-dipole interactions, leading to fluorescence red-shifts (e.g., 135 nm shift in β-CN-TPA). High-pressure Raman spectroscopy and PXRD reveal pressure-induced structural changes, such as reduced interplanar distances, which correlate with emission shifts . Theoretical calculations (e.g., DFT) further model these interactions .
Advanced: What experimental approaches are used to study aggregation-induced emission (AIE) in this compound?
- Fluorescence spectroscopy : Monitor emission intensity changes in solution (dispersed) vs. aggregated states (e.g., in THF/water mixtures).
- Time-resolved spectroscopy : Quantify excited-state lifetime variations to distinguish radiative vs. non-radiative decay pathways.
- Single-molecule microscopy : Track aggregation dynamics in real time, as demonstrated for (Z)-3-(3',5'-bis(trifluoromethyl)-biphenyl)-2-(4-bromophenyl)acrylonitrile .
Advanced: How can structural modifications enhance the compound's bioactivity or photophysical properties?
- Isosteric replacement : Substitute the o-tolyl group with electron-withdrawing groups (e.g., -CF₃) to modulate electron density and emission wavelength .
- Heterocyclic variations : Replace the thiazole ring with pyridine or imidazole to alter π-conjugation and intermolecular packing, as seen in thiazolo[3,2-a]pyridine derivatives .
- Crystallization optimization : Use solvent engineering (e.g., DCM/hexane) to control polymorphism and enhance AIE efficiency .
Advanced: How do researchers resolve contradictions in crystallographic data between ground and compressed samples?
- Comparative PXRD : Ground and compressed samples are analyzed to confirm if pressure induces amorphization or retains crystallinity .
- Raman mapping : Identify pressure-sensitive vibrational modes (e.g., C≡N stretching) to correlate mechanical stress with structural integrity .
- Molecular dynamics simulations : Model stress-induced conformational changes to validate experimental observations .
Basic: What analytical methods are critical for assessing purity post-synthesis?
- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns resolve isomers (e.g., Z/E) with >95% purity, as shown in thiazole-acrylonitrile analogs .
- Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns .
- Elemental analysis : Validate C, H, N, S content against theoretical values .
Advanced: How is computational chemistry applied to predict the compound’s photophysical properties?
- Time-dependent DFT (TD-DFT) : Simulate electronic transitions (e.g., S₀→S₁) to predict absorption/emission spectra.
- Molecular orbital analysis : Identify contributions of HOMO-LUMO gaps to AIE behavior .
- Crystal packing prediction : Tools like Mercury (CCDC) model intermolecular interactions affecting solid-state emission .
Advanced: What strategies mitigate challenges in reproducing synthetic yields for this compound?
- Reaction optimization : Screen bases (e.g., piperidine vs. NaOH) and solvents (ethanol vs. DMF) to enhance condensation efficiency .
- Inert atmosphere : Prevent oxidation of sensitive intermediates (e.g., acrylonitrile precursors) .
- Scale-up protocols : Use flow chemistry for controlled mixing and temperature gradients, as applied in Suzuki couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
